(S)-1-(4-Fluorophenyl)ethanol chemical properties and structure
(S)-1-(4-Fluorophenyl)ethanol chemical properties and structure
An In-depth Technical Guide to (S)-1-(4-Fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of (S)-1-(4-Fluorophenyl)ethanol. This chiral alcohol is a significant building block in the pharmaceutical industry, valued for its role as an intermediate in the synthesis of complex, biologically active molecules.
Chemical Structure and Properties
(S)-1-(4-Fluorophenyl)ethanol is an organic compound featuring a fluorinated phenyl ring attached to a chiral ethyl alcohol group.[1] The "(S)" designation specifies the stereochemistry at the chiral center, which is crucial for its application in asymmetric synthesis.
Identifiers and Descriptors
| Identifier | Value |
| IUPAC Name | (S)-1-(4-Fluorophenyl)ethanol[1] |
| CAS Number | 101219-73-2[2] |
| Molecular Formula | C₈H₉FO[1][2][3][4] |
| SMILES | C1(=CC=C(F)C=C1)--INVALID-LINK--C[2] |
| InChI | InChI=1/C8H9FO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/s3[2] |
| InChIKey | PSDSORRYQPTKSV-ISZMHOAENA-N[2] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 140.15 g/mol [2][3] |
| Appearance | Clear colorless liquid[2] |
| Boiling Point | 216.2±0.0 °C (Predicted)[2][4] |
| Density | 1.111 g/mL at 25 °C[2] |
| Refractive Index (n20/D) | 1.502[2] |
| Optical Activity ([α]20/D) | -49.0°, c = 1 in chloroform[2] |
| pKa | 14.36±0.20 (Predicted)[2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of (S)-1-(4-Fluorophenyl)ethanol.
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¹H NMR (500 MHz, CDCl₃) : δ 1.46 (d, J = 6.4 Hz, 3H), 2.02 (s, 1H), 4.85 (q, J = 6.4 Hz, 1H), 7.00–7.04 (m, 2H), 7.31–7.35 (m, 2H).[5]
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¹³C NMR (125 MHz, CDCl₃) : δ 25.3, 69.8, 115.2, 127.0, 141.5, 160.1.[5]
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Infrared (IR) (Thin Film) : νmax (cm⁻¹) = 3363, 1605, 1510, 1084, 836.[5]
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Mass Spectrometry (MS) : The mass spectrum shows a molecular ion peak corresponding to its molecular weight.[6]
Experimental Protocols
The synthesis of enantiomerically pure (S)-1-(4-Fluorophenyl)ethanol is a key process for its use in pharmaceutical manufacturing. Asymmetric reduction of the corresponding prochiral ketone, 4'-fluoroacetophenone, is the most common and efficient strategy.
Asymmetric Biocatalytic Reduction of 4'-Fluoroacetophenone
Biocatalytic methods are favored for their high enantioselectivity and environmentally friendly reaction conditions. Various microorganisms and isolated enzymes can be employed for this transformation.
Methodology:
-
Catalyst Preparation : A culture of a suitable microorganism, such as Acetobacter sp. or Rhodotorula rubra, is grown in a nutrient-rich medium.[7][8] The cells are then harvested by centrifugation and resuspended in a buffer solution (e.g., phosphate buffer, pH 7.0).
-
Reaction Setup : 4'-Fluoroacetophenone is added to the cell suspension. A co-substrate like glucose or isopropanol is often included to facilitate the regeneration of the necessary cofactor (NADPH/NADH).
-
Incubation : The reaction mixture is incubated at a controlled temperature (typically 25-30 °C) with gentle agitation. The reaction progress is monitored over 24 to 48 hours.
-
Work-up and Purification : Once the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or vacuum distillation to yield (S)-1-(4-Fluorophenyl)ethanol.[7][9]
Analysis of Enantiomeric Excess (ee)
The enantiomeric purity of the final product is a critical parameter and is typically determined by chiral gas chromatography (GC).
Methodology:
-
Sample Preparation : A dilute solution of the synthesized (S)-1-(4-Fluorophenyl)ethanol is prepared in a suitable solvent.
-
GC Analysis : The sample is injected into a gas chromatograph equipped with a chiral column (e.g., Chirasil-DEX CB).
-
Data Interpretation : The enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess is calculated from the integrated peak areas of the (S) and (R) enantiomers. For a typical analysis, the retention times might be tR (R) = 9.61 min and tR (S) = 10.89 min under isothermal conditions at 120 °C.[5]
Caption: Experimental workflow for the synthesis and analysis of (S)-1-(4-Fluorophenyl)ethanol.
Applications in Drug Development
(S)-1-(4-Fluorophenyl)ethanol serves as a valuable chiral intermediate in the synthesis of various pharmaceutical agents. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule.
One notable application is its use as a starting material for the synthesis of CCR5 antagonists, which are a class of antiretroviral drugs used in the treatment of HIV.[2] The specific stereochemistry of the alcohol is transferred through the synthetic route to the final active pharmaceutical ingredient, underscoring the importance of enantiomerically pure starting materials.
The broader class of fluorophenyl-containing compounds is actively explored in drug discovery. For instance, derivatives are investigated as atypical dopamine transporter (DAT) inhibitors for psychostimulant use disorders and as selective Aurora kinase B inhibitors for cancer therapy.[10][11] The versatility of the fluorophenyl ethanol scaffold allows for its incorporation into diverse molecular frameworks to target a wide range of biological pathways.
Caption: Role of (S)-1-(4-Fluorophenyl)ethanol as a key intermediate in drug development.
References
- 1. (S)-1-(4-Fluorophenyl)ethanol - 蜂竞生物 % [fenjinbio.com]
- 2. (S)-1-(4-FLUOROPHENYL)ETHANOL | 101219-73-2 [m.chemicalbook.com]
- 3. 1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(4-Fluorophenyl)ethanol | CAS#:403-41-8 | Chemsrc [chemsrc.com]
- 5. rsc.org [rsc.org]
- 6. 1-(4-Fluorophenyl)ethanol(403-41-8) MS spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
